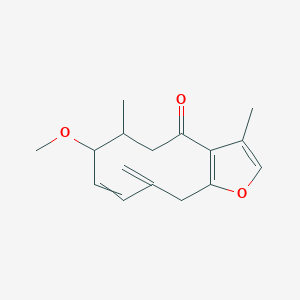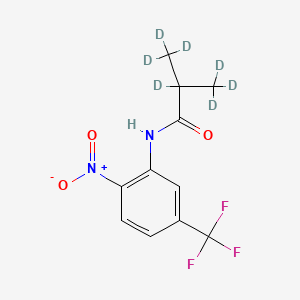
o-Flutamide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Flutamide-d7: is a deuterium-labeled analog of flutamide, a nonsteroidal antiandrogen compound. It is primarily used as an internal standard for the quantification of flutamide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Flutamide itself is an androgen receptor antagonist and a prodrug form of 2-hydroxy flutamide, which is used in the treatment of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Flutamide-d7 involves the incorporation of deuterium atoms into the flutamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of deuterated aniline with 2-methyl-4-nitro-3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: o-Flutamide-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to 2-hydroxy flutamide-d7 by cytochrome P450 enzymes.
Reduction: Reduction of the nitro group to an amino group under specific conditions.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-hydroxy flutamide-d7.
Reduction: 2-amino-4-nitro-3-(trifluoromethyl)benzamide-d7.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
o-Flutamide-d7 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of flutamide and its metabolites by GC-MS or LC-MS.
Biology: Studying the metabolic pathways and pharmacokinetics of flutamide in biological systems.
Medicine: Researching the efficacy and safety of flutamide in the treatment of prostate cancer.
Industry: Quality control and validation of flutamide formulations in pharmaceutical manufacturing
Mechanism of Action
o-Flutamide-d7, like flutamide, acts as an androgen receptor antagonist. It competes with endogenous and exogenous androgens such as testosterone and dihydrotestosterone for binding to androgen receptors in target tissues. By blocking these receptors, it inhibits the androgen-mediated stimulation of prostate cancer cells, thereby reducing tumor growth. The deuterium labeling does not alter the mechanism of action but allows for precise quantification in analytical studies .
Comparison with Similar Compounds
Flutamide: The non-deuterated parent compound used in the treatment of prostate cancer.
Bicalutamide: A newer nonsteroidal antiandrogen with improved efficacy and safety profile.
Enzalutamide: Another advanced nonsteroidal antiandrogen with higher potency and better tolerability
Uniqueness of o-Flutamide-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable internal standard for analytical quantification. This isotopic labeling enhances the accuracy and precision of analytical methods, particularly in complex biological matrices .
Properties
Molecular Formula |
C11H11F3N2O3 |
|---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-N-[2-nitro-5-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D |
InChI Key |
ZMFQELZYFBRXFJ-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



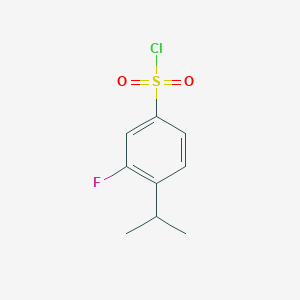
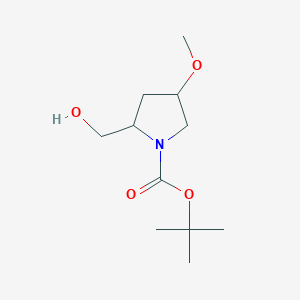
![(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B12431982.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)

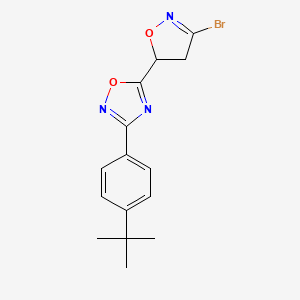

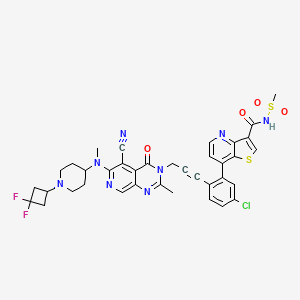
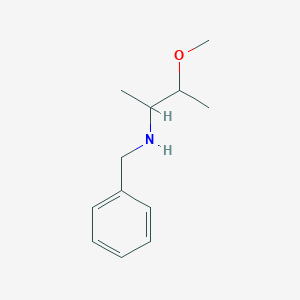

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
